4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18316121
InChI: InChI=1S/C10H8BrNO/c11-8-3-1-2-5-6-4-7(6)10(13)12-9(5)8/h1-3,6-7H,4H2,(H,12,13)
SMILES:
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol

4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

CAS No.:

Cat. No.: VC18316121

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one -

Specification

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
IUPAC Name 4-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one
Standard InChI InChI=1S/C10H8BrNO/c11-8-3-1-2-5-6-4-7(6)10(13)12-9(5)8/h1-3,6-7H,4H2,(H,12,13)
Standard InChI Key VJSSNFSNCVUVLJ-UHFFFAOYSA-N
Canonical SMILES C1C2C1C(=O)NC3=C2C=CC=C3Br

Introduction

4-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a complex organic compound featuring a unique bicyclic structure. It includes a quinoline core, which is a fused bicyclic compound containing a benzene ring and a pyridine ring. The presence of bromine at the 4-position and the cyclopropane moiety adds to its structural complexity, potentially influencing its chemical reactivity and biological properties.

Reactivity

The reactivity of 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be attributed to the electrophilic nature of the bromine atom, which can participate in nucleophilic substitution reactions. Additionally, the carbonyl group in the quinolone structure may undergo nucleophilic addition reactions.

Synthesis Methods

The synthesis of 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be achieved through several methods, although specific details are not widely documented in the available literature. Generally, compounds with similar structures are synthesized using multi-step reactions involving the formation of the quinoline core and subsequent modification to introduce the bromine and cyclopropane moieties.

Comparison with Analogous Compounds

Compound NameCAS NumberStructural FeaturesBiological Activity
5-Bromo-3,4-dihydroquinolin-2(1H)-one880094-83-7Bromine at position 5Antimicrobial
6-Bromo-3,4-dihydroquinolin-2(1H)-one3279-90-1Bromine at position 6Anticancer
7-Bromo-3,4-dihydroquinolin-2(1H)-one14548-51-7Bromine at position 7Antimicrobial
N-(4-Bromophenyl)-3-phenylpropanamide316146-27-7Aromatic amide structureEnzyme inhibition

Potential Applications

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